Pharmacology and Psychiatry
Synhexyl was occasionally used as an anxiolytic in the mid-20th century.
The dosage ranged from 5 mg to 90 mg.
It produces effects typical of other cannabinoid receptor agonists in animals.
Biochemistry
Synhexyl is used in research to understand the structure and effects of THC and other cannabinoids.
It is used in laboratory settings for experiments involving cannabinoid receptors.
For example, the Δ8 and Δ9 isomers are both known to be cannabinoid receptor agonists . Δ8-parahexyl has the code number JWH-124, while Δ9-parahexyl has been isolated from Cannabis plant material and assigned the name tetrahydrocannabihexol .
Synhexyl, also known as parahexyl or n-hexyl-Δ3-tetrahydrocannabinol, is a synthetic cannabinoid derivative of tetrahydrocannabinol (THC). Its chemical formula is and it has a molar mass of approximately 328.496 g/mol. Synhexyl was first synthesized in 1941 during research aimed at understanding the structure of Δ6a(10a)-THC, a compound closely related to THC. This compound differs from THC primarily in the length of its alkyl side chain, which is extended by one methylene group, resulting in a hexyl chain instead of a pentyl chain .
Synhexyl exhibits biological activity akin to that of THC, primarily functioning as a CB1 receptor agonist. This interaction can lead to effects such as analgesia, anxiolysis, and altered sensory perception. Historical usage included its application as an anxiolytic in the mid-20th century, with dosages ranging from 5 mg to 90 mg. Notably, synhexyl has shown higher oral bioavailability compared to THC, suggesting it may produce more pronounced effects at lower doses .
The synthesis of synhexyl involves several steps typical of cannabinoid chemistry:
Due to its structural similarity to THC, the synthesis methods can be adapted from those used for other cannabinoids .
Synhexyl has been investigated for various applications:
Several compounds share structural similarities with synhexyl, each exhibiting unique properties:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Tetrahydrocannabinol (THC) | Parent compound | Widely studied; known psychoactive effects |
| Delta-8-tetrahydrocannabinol | Isomer of THC | Milder psychoactive effects; potential therapeutic uses |
| Delta-9-tetrahydrocannabinol | Isomer of THC | Most prevalent form in cannabis; strong psychoactivity |
| Tetrahydrocannabivarin | Shorter alkyl chain | Non-psychoactive; potential appetite suppressant |
| Hexahydrocannabihexol | Extended alkyl chain | Unique pharmacological profile; less studied |
Synhexyl's uniqueness lies in its specific structural modifications that enhance certain biological activities while potentially reducing others compared to its analogs. This makes it an interesting subject for further research into cannabinoid pharmacology and therapeutic applications .